molecular formula C14H13F3N4O B2955973 N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1396811-99-6

N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2955973
CAS RN: 1396811-99-6
M. Wt: 310.28
InChI Key: VLOAALJTOKUJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(dimethylamino)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the dimethylamino group at the 2-position, the trifluoromethyl group at the 3-position of the benzene ring, and finally the attachment of the benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a benzene ring via an amide linkage. The benzene ring carries a trifluoromethyl group at the 3-position. The pyrimidine ring has a dimethylamino group attached at the 2-position .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. The amide linkage might undergo hydrolysis under acidic or basic conditions. The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group and the basic dimethylamino group might make it somewhat soluble in water. The trifluoromethyl group might increase its lipophilicity .

Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are used in the modulation of myeloid leukemia, for example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antimicrobial and Antifungal Applications

Pyrimidines have been reported to have antimicrobial and antifungal properties. They can be used to treat various infections caused by microbes and fungi.

Anti-inflammatory Applications

Pyrimidines have anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Cardiovascular Applications

Pyrimidines have been used as cardiovascular agents and antihypertensives . They can help manage blood pressure and other cardiovascular conditions.

Antidiabetic Applications

Pyrimidines have been used as antidiabetic agents . They can help manage blood sugar levels in people with diabetes.

Antiviral Applications

Pyrimidines have been reported to have antiviral properties . They can be used to treat various viral infections.

Mechanism of Action

Target of Action

The primary target of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is the Angiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. It is involved in various physiological and pathological processes, including embryonic development, inflammation, wound healing, and tumor growth .

Mode of Action

This interaction may result in changes in signal transduction pathways, leading to altered cellular responses .

Biochemical Pathways

The compound’s interaction with the Angiopoietin-1 receptor can affect various biochemical pathways. These pathways may include the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which plays a role in cell differentiation and apoptosis . The downstream effects of these pathway alterations can vary, potentially leading to changes in cell behavior and function .

Result of Action

The molecular and cellular effects of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide’s action depend on the specific context of its use. Given its target, the compound may influence angiogenesis, potentially affecting processes such as wound healing or tumor growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with the Angiopoietin-1 receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken while handling it, including the use of personal protective equipment .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential use as a pharmaceutical drug, a chemical reagent, or a material in various industries .

properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c1-21(2)13-18-7-11(8-19-13)20-12(22)9-4-3-5-10(6-9)14(15,16)17/h3-8H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOAALJTOKUJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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